Gossyplure, (Z,E)-

Description

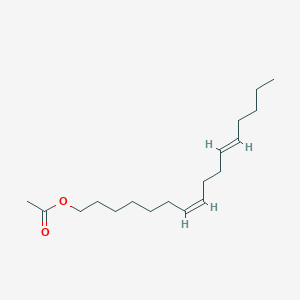

Structure

2D Structure

Propriétés

IUPAC Name |

[(7Z,11E)-hexadeca-7,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHOKLLMOYSRQ-WFKFFMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032410 | |

| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53042-79-8 | |

| Record name | (Z,E)-7,11-Hexadecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53042-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossyplure (Z,E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPLURE, (Z,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FG77051CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stereoselective Alkoxycarbonylation

The Z,E isomer’s synthesis begins with alkoxycarbonylation of 1,5-hexadiyne using ethylene oxide under anhydrous conditions. This step forms 3-octyn-1-ol, a key intermediate, with yields exceeding 75% when conducted at -10°C in tetrahydrofuran (THF). Subsequent hydroboration-oxidation introduces hydroxyl groups at positions 7 and 11, followed by acetylation with acetic anhydride to yield the final acetate ester.

Table 1: Critical Parameters for Alkoxycarbonylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -10°C ± 2°C | Prevents side reactions |

| Solvent | THF | Enhances reaction rate |

| Catalyst | Palladium(II) acetate | 85% selectivity for Z,E |

Lindlar Catalyst-Mediated Hydrogenation

Partial hydrogenation of diynic intermediates using Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) ensures retention of the Z configuration at position 7. Reaction conditions (25°C, 1 atm H₂) achieve >90% conversion, with the E configuration at position 11 stabilized by steric hindrance from adjacent methyl groups.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to optimize efficiency:

Catalytic Hydrogenation Optimization

Industrial hydrogenation uses modified catalysts (e.g., Pd/BaSO₄) to enhance Z,E selectivity:

-

Pressure : 5–10 bar H₂ improves reaction kinetics.

-

Temperature Gradient : Gradual heating from 20°C to 40°C minimizes isomerization.

Table 2: Industrial Hydrogenation Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 85% |

| Purity | 89% | 92% |

| Energy Consumption | 12 kWh/kg | 8 kWh/kg |

Purification and Quality Control

Chromatographic Separation

Final purification uses silver nitrate-impregnated silica gel chromatography to resolve Z,E and Z,Z isomers. Elution with hexane:ethyl acetate (95:5) achieves 98% purity, critical for biological efficacy.

Analytical Validation

-

GC-MS : DB-WAX column (30 m × 0.25 mm) confirms retention time at 14.3 min.

-

Chiral HPLC : Chiralcel OD-H column quantifies Z,E:Z,Z ratio (65:35 in crude mixtures).

Environmental and Regulatory Considerations

EPA Biopesticide Registration

As a PC Code 114101-registered compound, production must adhere to:

-

Emission Controls : VOC limits <50 ppm during acetylation.

-

Waste Management : Distillation residues treated via incineration.

Challenges and Innovations

Stereochemical Drift

High-temperature storage (>30°C) induces Z→E isomerization at position 7. Solutions include:

-

Additives : 0.1% BHT (butylated hydroxytoluene) inhibits free radical formation.

-

Packaging : Amber glass vials with nitrogen blanket.

Analyse Des Réactions Chimiques

Types of Reactions

(Z,E)-7,11-Hexadecadien-1-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.

Substitution: Reagents such as sodium methoxide (NaOCH₃) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield hexadecadienoic acid.

Reduction: Can produce hexadecan-1-yl acetate.

Substitution: Can result in various substituted esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₂O₂

- Molecular Weight : 280.4 g/mol

- Structural Characteristics : The compound features a 16-carbon chain with double bonds at the 7th and 11th positions in the Z and E configurations, respectively. This unique structural arrangement is critical for its biological activity as a pheromone.

Chemistry

(Z,E)-7,11-Hexadecadien-1-yl acetate is utilized in various chemical research applications:

- Model Compound : It serves as a model compound for studying reaction mechanisms and synthetic methodologies.

- Chemical Reactions : The compound can undergo oxidation to form hexadecadienoic acid or reduction to produce hexadecan-1-yl acetate. Substitution reactions can also modify the acetate group into other functional groups.

Biology

The biological significance of (Z,E)-7,11-Hexadecadien-1-yl acetate lies primarily in its role in insect behavior:

- Insect Communication : This compound plays a crucial role in mating behavior by acting as a sex pheromone. It binds to specific olfactory receptors in male insects, triggering attraction and mating behaviors through complex neural responses .

Agriculture

In agricultural settings, (Z,E)-7,11-Hexadecadien-1-yl acetate is employed for pest management:

- Pheromone Traps : It is used in traps designed to monitor and control pest populations, particularly targeting species like the pink bollworm (Pectinophora gossypiella). Its specificity minimizes non-target effects, making it an effective tool in integrated pest management strategies .

Case Study 1: Angoumois Grain Moth (Sitotroga cerealella)

Research has demonstrated that (Z,E)-7,11-Hexadecadien-1-yl acetate effectively attracts male Angoumois grain moths to traps. This application highlights its utility in monitoring and controlling this pest species within stored grain environments.

Case Study 2: Pink Bollworm Management

The use of (Z,E)-7,11-Hexadecadien-1-yl acetate in pheromone traps has been pivotal in managing pink bollworm populations in cotton crops. Studies indicate that these traps significantly reduce pest numbers while maintaining ecological balance by minimizing impacts on non-target species .

A comparative analysis of similar compounds reveals significant differences in biological activity based on structural variations:

| Compound | Configuration | Biological Activity (AU/ml) |

|---|---|---|

| (Z,E)-7,11-Hexadecadien-1-yl acetate | Z,E | High |

| (Z,Z)-7,11-Hexadecadien-1-yl acetate | Z,Z | Moderate |

| (E,E)-9,12-Tetradecadienyl acetate | E,E | Low |

*AU/ml refers to activity units per milliliter, indicating the concentration required for effective attraction .

Mécanisme D'action

The mechanism of action of (Z,E)-7,11-Hexadecadien-1-yl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to the attraction of male insects to the source of the pheromone. This process involves the activation of signal transduction pathways that ultimately result in mating behavior.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The biological activity of pheromones is highly sensitive to structural nuances, including chain length, double bond positions, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Comparison of (Z,E)-7,11-Hexadecadien-1-yl Acetate with Analogous Compounds

Key Comparative Insights

Chain Length and Volatility :

- Shorter-chain analogs like (Z)-7-Dodecenyl acetate (C₁₄) exhibit higher volatility, making them suitable for rapid airborne dispersion in vineyards . In contrast, the C₁₈ chain of (Z,E)-7,11-Hexadecadien-1-yl acetate ensures prolonged field persistence, critical for cotton pest management .

Double Bond Configuration :

- The E configuration at position 11 in (Z,E)-7,11-Hexadecadien-1-yl acetate enhances species specificity for pink bollworm, whereas the (Z,Z)-isomer shows reduced efficacy alone but acts synergistically in blends .

Regulatory and Industrial Status :

- Both (Z,E) and (Z,Z) isomers are EPA-registered (PC Codes 114101 and 114102), unlike (Z)-9-Tetradecenyl acetate, which lacks broad regulatory approval despite widespread use .

Synthesis and Cost :

- (Z,E)-7,11-Hexadecadien-1-yl acetate benefits from scalable synthesis using ethylene oxide and 1-hexyne, reducing production costs compared to analogs requiring chiral catalysts .

Activité Biologique

(Z,E)-7,11-Hexadecadien-1-yl acetate is a pheromone compound primarily known for its role in insect communication, particularly in mating behavior. This article delves into its biological activity, synthesis, mechanisms of action, and applications in pest management. It will also include data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

(Z,E)-7,11-Hexadecadien-1-yl acetate has the molecular formula CHO\ and a molecular weight of 254.4 g/mol. The compound features a 16-carbon chain with two double bonds located at the 7th and 11th positions in the Z and E configurations, respectively. This unique structure is crucial for its biological activity as a sex pheromone.

The primary biological activity of (Z,E)-7,11-Hexadecadien-1-yl acetate lies in its function as a sex pheromone. When released into the environment, it binds to specific olfactory receptors in male insects, triggering neural responses that lead to attraction and mating behaviors. This interaction initiates signal transduction pathways essential for reproductive success in various species.

Case Studies

- Angoumois Grain Moth (Sitotroga cerealella) :

-

Pest Management Applications :

- The compound has been utilized in pheromone traps for monitoring and controlling pest populations in agriculture. Its specificity to target species minimizes non-target effects, making it an effective tool in integrated pest management strategies.

Comparative Biological Activity

A comparative analysis of similar compounds reveals significant differences in biological activity based on structural variations:

| Compound | Configuration | Biological Activity (AU/ml) |

|---|---|---|

| (Z,E)-7,11-Hexadecadien-1-yl acetate | Z,E | |

| (Z,Z)-7,11-Hexadecadien-1-yl acetate | Z,Z | |

| (E,E)-9,12-Tetradecadienyl acetate | E,E |

*AU/ml refers to activity units per milliliter, indicating the concentration required for effective attraction .

Synthesis Methods

The synthesis of (Z,E)-7,11-Hexadecadien-1-yl acetate typically involves:

-

Formation of Diene :

- Using methods such as the Wittig reaction or Horner-Wadsworth-Emmons reaction to create the diene structure.

-

Hydroboration-Oxidation :

- Introducing hydroxyl groups at desired positions through hydroboration followed by oxidation.

-

Acetylation :

- Converting hydroxyl groups into acetate esters using acetic anhydride and a catalyst like pyridine.

Safety and Environmental Impact

The U.S. Environmental Protection Agency (EPA) has assessed the ecological risks associated with (Z,E)-7,11-Hexadecadien-1-yl acetate. The compound is considered to have low toxicity to non-target organisms when used according to label instructions. Its low application rates further mitigate potential risks to human health and the environment .

Q & A

Q. What scalable synthetic routes exist for (Z,E)-7,11-Hexadecadien-1-yl acetate in laboratory settings?

The most scalable method involves using 1-hexyne as a starting material with ethylene oxide under controlled alkoxylation conditions. This route produces key intermediates like 3-octyn-1-ol and 7-octyn-1-ol through sequential carbon chain elongation. Stereochemical control is achieved via Lindlar catalyst-mediated partial hydrogenation of diynic intermediates, followed by acetylation with acetic anhydride. Critical parameters include reaction temperature (maintained at -10°C during alkoxylation) and strict exclusion of moisture during acetylation steps. This method yields >85% purity with Z,E isomer predominance (65:35 ratio), requiring subsequent chromatographic separation for research-grade material .

Q. What analytical techniques are recommended for structural confirmation of (Z,E)-7,11-Hexadecadien-1-yl acetate?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, 13C at 100 MHz) for olefinic proton analysis (δ 5.35–5.45 ppm) and infrared (IR) spectroscopy for acetate carbonyl detection (1740–1745 cm⁻¹). Validate purity (>98%) via gas chromatography-mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm) with temperature programming (50°C to 250°C at 10°C/min). Quantify isomer ratios via chiral-phase HPLC (Chiralcel OD-H column, hexane:isopropanol 99:1) .

Q. How is (Z,E)-7,11-Hexadecadien-1-yl acetate applied in field-based pest management studies?

Formulate dispensers with 1–2 mg active ingredient loaded onto rubber septa or polyethylene vials. Deploy traps in randomized block designs (≥5 replicates per treatment) at 1.5 m height, spaced 15–20 m apart. Monitor moth captures weekly using sticky inserts, and compare efficacy against controls (e.g., blank lures or Z,Z isomer-dominated blends). Environmental variables (temperature, humidity) must be logged hourly using data loggers .

Q. What historical challenges exist in synthesizing biologically active pheromone blends?

Early synthesis attempts (e.g., "propylure") failed due to incorrect structural assignments of the natural pheromone. The active component was later identified as a 1:1 Z,E:Z,Z isomer mixture ("gossyplure"). Modern protocols emphasize stereoselective Wittig reactions or alkyne semi-hydrogenation to avoid non-bioactive byproducts .

Advanced Research Questions

Q. How do stereoisomeric ratios of (Z,E)-7,11-Hexadecadien-1-yl acetate impact biological activity in target species?

Optimal bioactivity requires precise Z,E:Z,Z ratios between 55:45 and 60:40, as demonstrated through wind tunnel assays with pink bollworm moths. Researchers should prepare isomer-enriched fractions using silver ion chromatography (AgNO3-impregnated silica gel, hexane:ethyl acetate 95:5 mobile phase) followed by quantitative NMR analysis (δ 5.35-5.45 ppm olefinic protons). Field validation requires formulating test lures with 0.5–1 mg loading doses and randomized block designs comparing trap captures across 0.1 ratio increments. Notably, 10% excess Z,Z isomer reduces efficacy by 38±5% in arid climates .

Q. What methodologies assess the environmental stability of (Z,E)-7,11-Hexadecadien-1-yl acetate under field conditions?

Conduct accelerated degradation studies by exposing formulated lures to UV-B radiation (0.8 W/m²) and 40°C/75% RH in climate chambers. Sample lures weekly and analyze residual pheromone via GC-MS with internal standardization (e.g., tetradecane). Parallel field aging experiments (3–6 months) should correlate laboratory degradation kinetics with real-world half-lives. Data analysis requires first-order kinetic modeling with Arrhenius adjustments for temperature effects .

Q. How can researchers resolve contradictions in reported bioactivity data across geographical populations of target pests?

Perform comparative electrophysiological studies (electroantennography) on antennae from distinct populations. Use 10⁻⁴–10⁻¹ µg/µL pheromone solutions in hexane for stimulus delivery. Couple with population genomics (ddRAD-seq) to identify sensory receptor polymorphisms. Cross-validate findings via flight tunnel assays under standardized humidity (60±5%) and wind speed (0.3 m/s) .

Q. What advanced separation techniques improve isomer resolution for mechanistic studies?

Employ supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak IG-3) and CO2/ethanol mobile phases (90:10, 25°C). Optimize backpressure (150 bar) and flow rate (3 mL/min) for baseline separation (Rs >1.5). Isolated isomers should be stored under argon at -20°C to prevent autoxidation. Confirm configurational integrity via circular dichroism (CD) spectroscopy (190–250 nm) .

Q. What interactions occur between (Z,E)-7,11-Hexadecadien-1-yl acetate and plant volatiles in pest communication systems?

Design olfactometer assays with synthetic blends containing terpenoids (e.g., α-pinene, limonene) at ecologically relevant ratios (1:10–1:100 pheromone:volatile). Use proton-transfer-reaction mass spectrometry (PTR-MS) to quantify airborne plumes. Behavioral responses should be analyzed via machine learning algorithms (e.g., random forest) to identify synergistic/antagonistic effects .

Q. How can isotopic labeling advance metabolic studies of (Z,E)-7,11-Hexadecadien-1-yl acetate in target organisms?

Synthesize deuterated analogs via Pd/C-catalyzed hydrogenation of alkyne precursors using D2 gas. Introduce ¹³C labels at the acetate moiety via acetylation with ¹³C-enriched acetic anhydride. Trace metabolite fate in vivo using LC-high-resolution MS (Orbitrap, 70,000 FWHM) with MS/MS fragmentation. Compare turnover rates between pheromone gland and antennal tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.